molecular formula C15H12BrClO2 B8685137 (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol

(5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol

Cat. No. B8685137
M. Wt: 339.61 g/mol
InChI Key: FXVTVFDIAOTIBG-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol is a useful research compound. Its molecular formula is C15H12BrClO2 and its molecular weight is 339.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol

Molecular Formula

C15H12BrClO2

Molecular Weight

339.61 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol

InChI

InChI=1S/C15H12BrClO2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8,15,18H,5-6H2

InChI Key

FXVTVFDIAOTIBG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Br)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanone 5b (10.47 g, 31.0 mmol) was dissolved in 100 mL of mixed solution (THF and MeOH, v:v=1:1) and cooled to 0° C., followed by addition of sodium borohydride (2.35 g, 62.0 mmol) in batch. The reaction mixture was stirred for 30 minutes at 0° C. Thereafter, the reaction mixture was concentrated under reduced pressure after 20 mL acetone were added. The resulting residue was dissolved in 250 mL ethyl acetate and partitioned. The organic extract was washed with water (100 mL×2), combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol 5c (10.5 g, pale yellow grease), yield: 99.7%. 1H NMR (400 MHz, CDCl3): δ 7.88 (d, 1H), 7.34 (dd, 1H), 7.18 (d, 1H), 7.16 (s, 1H), 7.11 (dd, 1H), 6.73 (d, 1H), 6.05 (s, 1H), 4.56 (t, 2H), 3.18 (t, 2H), 2.27 (s, 1H).
Quantity
10.47 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two

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